Mdmb-fubica

Descripción general

Descripción

MDMB-FUBICA es un cannabinoide sintético basado en indol que se presume que es un potente agonista del receptor cannabinoide 1 (CB1). Se ha vendido en línea como una droga de diseño y fue detectado por primera vez por el Centro de Monitoreo Europeo de Drogas y Drogadicción (EMCDDA) en Suecia en febrero de 2015 . This compound a menudo se vende en forma de líquido electrónico para su uso en cigarrillos electrónicos .

Métodos De Preparación

La síntesis de MDMB-FUBICA implica varios pasos, comenzando con la preparación del núcleo de indol. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de indol: Esto implica la reacción de un precursor apropiado con un agente de formilación para introducir el grupo formilo en la posición 3 del anillo de indol.

Introducción del grupo fluorobencilo: El siguiente paso implica la reacción del derivado de indol con un haluro de fluorobencilo para introducir el grupo fluorobencilo en la posición 1 del anillo de indol.

Formación del enlace amida: El paso final implica la reacción del derivado de indol con una amina adecuada para formar el enlace amida, lo que resulta en la formación de this compound.

Análisis De Reacciones Químicas

MDMB-FUBICA sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de indol y el grupo fluorobencilo.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del enlace amida.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound .

Aplicaciones Científicas De Investigación

MDMB-FUBICA tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

MDMB-FUBICA ejerce sus efectos actuando como un potente agonista del receptor cannabinoide 1 (CB1). Al unirse a CB1, this compound activa el receptor, lo que lleva a la activación de las vías de señalización aguas abajo. Esta activación da como resultado varios efectos fisiológicos y psicológicos, que incluyen analgesia, regulación del estado de ánimo y percepción alterada . Los objetivos moleculares y las vías involucradas incluyen las vías de señalización de proteínas Gi y β-arrestina .

Comparación Con Compuestos Similares

MDMB-FUBICA es estructuralmente similar a otros cannabinoides sintéticos, como MDMB-FUBINACA, ADB-FUBIATA y AMB-FUBINACA . this compound es único debido a sus características estructurales específicas, incluida la presencia de un grupo fluorobencilo y una parte derivada de la tert-leucina . Estas diferencias estructurales contribuyen a sus distintas propiedades farmacológicas y efectos.

Compuestos similares incluyen:

MDMB-FUBINACA: Un cannabinoide sintético basado en indazol con propiedades farmacológicas similares.

ADB-FUBIATA: Un cannabinoide sintético con una estructura similar pero que difiere por un grupo metileno adicional en el enlace acetamida.

AMB-FUBINACA: Otro cannabinoide sintético con efectos similares pero características estructurales diferentes.

La estructura y propiedades únicas de this compound lo convierten en un compuesto valioso para la investigación científica y las aplicaciones industriales.

Actividad Biológica

MDMB-FUBICA, a synthetic cannabinoid, has garnered attention due to its potent effects on cannabinoid receptors and its implications in toxicological studies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound (3,3-dimethylbutanoate) is classified as a synthetic cannabinoid receptor agonist. Its structure is characterized by an indazole-3-carboxamide backbone, which is common among synthetic cannabinoids. The compound's chemical formula is C₁₈H₂₃F₂N₃O₂, and it exhibits significant lipophilicity, influencing its interaction with biological membranes and receptors.

Receptor Activity

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. However, it shows a higher affinity for the CB2 receptor compared to the CB1 receptor. The following table summarizes the pharmacological data related to this compound's receptor activity:

| Receptor | EC50 (nM) | Emax (%) | Selectivity |

|---|---|---|---|

| CB1 | 9.72 | 81.8 | Moderate |

| CB2 | 3.1 | 100 | High |

- CB1 Receptor : this compound has an EC50 value of approximately 9.72 nM, indicating moderate potency at this receptor.

- CB2 Receptor : The compound demonstrates a significantly lower EC50 value of 3.1 nM, highlighting its higher selectivity and efficacy for the CB2 receptor .

This compound activates cannabinoid receptors through a G-protein coupled mechanism, leading to various downstream effects such as modulation of neurotransmitter release and cellular signaling pathways. The activation of CB2 receptors is particularly noted for its potential therapeutic implications in inflammation and pain management.

Case Studies and Toxicological Reports

Several case studies have documented the clinical effects of this compound in intoxication scenarios:

- Fatal Intoxication Case : A report detailed a fatality associated with this compound use, where postmortem blood analysis revealed a concentration of 7.3 ng/mL (19.1 nM). This case underscored the compound's potential for severe toxicity .

- Non-fatal Intoxication : In another instance, a non-fatal case involved higher serum concentrations than those found in fatal cases, indicating that even lower doses could lead to significant health risks .

Metabolism and Hydrolysis

Research indicates that this compound undergoes hydrolysis to form metabolites that may retain some biological activity. The major hydrolysis metabolite was shown to exhibit reduced activity compared to the parent compound but still contributes to the overall pharmacological profile .

Propiedades

IUPAC Name |

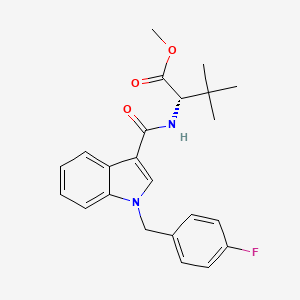

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAWIZIGOSKPBP-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032712 | |

| Record name | MDMB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1971007-91-6 | |

| Record name | N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-fubica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-FUBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?

A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.

Q2: How does the structure of synthetic cannabinoids relate to their metabolism?

A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.

Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?

A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:

- Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []

- Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []

- Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.